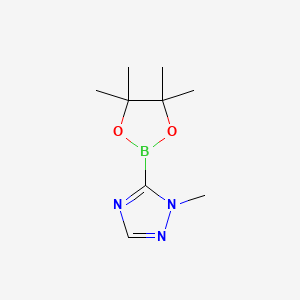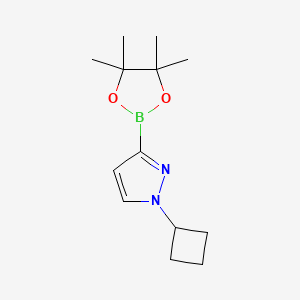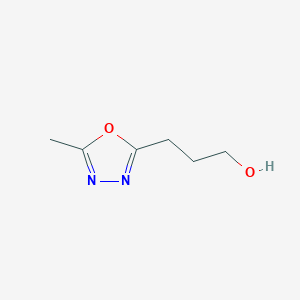![molecular formula C8H12ClNO2 B15297760 5-Oxa-8-azaspiro[3.5]nonane-8-carbonyl chloride](/img/structure/B15297760.png)
5-Oxa-8-azaspiro[3.5]nonane-8-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Oxa-8-azaspiro[3.5]nonane-8-carbonyl chloride: is a chemical compound with a unique spirocyclic structure. This compound is characterized by the presence of an oxaspiro ring system fused with an azaspiro ring, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxa-8-azaspiro[3.5]nonane-8-carbonyl chloride typically involves the reaction of 5-Oxa-8-azaspiro[3.5]nonane with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbonyl chloride group. The reaction is usually performed at low temperatures to control the rate of reaction and to avoid decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: 5-Oxa-8-azaspiro[3.5]nonane-8-carbonyl chloride can undergo nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: The compound can be hydrolyzed to form 5-Oxa-8-azaspiro[3.5]nonane-8-carboxylic acid.
Reduction: Reduction reactions can convert the carbonyl chloride group to an alcohol or an aldehyde.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Water or aqueous bases such as sodium hydroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Nucleophilic Substitution: Products include substituted amides, esters, and thioesters.
Hydrolysis: The major product is 5-Oxa-8-azaspiro[3.5]nonane-8-carboxylic acid.
Reduction: Products include alcohols and aldehydes.
Aplicaciones Científicas De Investigación
5-Oxa-8-azaspiro[3.5]nonane-8-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 5-Oxa-8-azaspiro[3.5]nonane-8-carbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is harnessed in various chemical transformations, including the formation of amides, esters, and other derivatives.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Oxa-8-azaspiro[3.5]nonane-7-carboxylic acid hydrochloride
- 2-Oxa-7-azaspiro[3.5]nonane oxalate
- 8-Oxa-1-azaspiro[3.5]nonane hydrochloride
Uniqueness
5-Oxa-8-azaspiro[35]nonane-8-carbonyl chloride is unique due to its specific spirocyclic structure and the presence of a reactive carbonyl chloride group
Propiedades
Fórmula molecular |
C8H12ClNO2 |
|---|---|
Peso molecular |
189.64 g/mol |
Nombre IUPAC |
5-oxa-8-azaspiro[3.5]nonane-8-carbonyl chloride |
InChI |
InChI=1S/C8H12ClNO2/c9-7(11)10-4-5-12-8(6-10)2-1-3-8/h1-6H2 |
Clave InChI |
BMNIQQJJZWOJKI-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(C1)CN(CCO2)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



nitrosoamine](/img/structure/B15297695.png)
![Ethyl 2-[2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetamido]-1,3-thiazole-4-carboxylate](/img/structure/B15297697.png)






![[3-(Methanesulfonylmethyl)phenyl]boronic acid](/img/structure/B15297733.png)
![Methyl 3-[(2-chloropyrimidin-4-yl)sulfanyl]propanoate](/img/structure/B15297749.png)



